![molecular formula C18H22N4O3 B7536209 N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide
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Overview
Description
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide has been found to have several potential therapeutic applications. One of the most promising applications is in the treatment of Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of other neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the aggregation of amyloid-beta peptides. This compound has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of other neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory properties and may be useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis method of this compound is complex, and it may be difficult to obtain sufficient quantities for large-scale experiments.
Future Directions
There are several future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide. One area of research is the development of more efficient synthesis methods to produce this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions may include exploring the use of this compound in combination with other drugs or developing analogs with improved efficacy and reduced toxicity.
Conclusion:
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. This compound has been found to have anti-inflammatory properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis method of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide involves several steps. The starting material is 2-methoxybenzaldehyde, which undergoes a reaction with piperidine to form 1-(2-methoxyphenyl)piperidine. This compound is then reacted with 2,3-dichloropyridazine to form N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide. The synthesis method of this compound has been optimized to produce high yields and purity.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21-17(23)8-7-14(20-21)18(24)19-13-9-11-22(12-10-13)15-5-3-4-6-16(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBPPLYFYQKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
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